(-)-Diacetyl-L-tartaric Acid

Catalog No.
S1897529
CAS No.
51591-38-9
M.F
C8H10O8
M. Wt
234.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Diacetyl-L-tartaric Acid

CAS Number

51591-38-9

Product Name

(-)-Diacetyl-L-tartaric Acid

IUPAC Name

(2R,3R)-2,3-diacetyloxybutanedioic acid

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1

InChI Key

DNISEZBAYYIQFB-PHDIDXHHSA-N

SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O

Isomeric SMILES

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O
  • Protein Labeling

    Diac-L-TA acts as a modifying agent for proteins. It can be attached to proteins containing primary amines, forming a stable amide bond. This labeling technique allows researchers to study protein interactions, localization within cells, and protein abundance. Source: A commercial product page mentioning Diac-L-TA for proteomics research:

  • Chirality and Specificity

    Due to its chiral nature (having a specific mirror-image structure), Diac-L-TA offers researchers a way to selectively target specific proteins or protein regions. This selectivity is crucial for accurate protein analysis and avoids unwanted labeling of other molecules.

  • Combined Techniques

    Diac-L-TA labeling can be combined with other powerful techniques in proteomics, such as mass spectrometry (MS). This allows researchers to identify and quantify the labeled proteins with high accuracy. The combination offers valuable insights into protein function and dynamics within complex biological systems.

(-)-Diacetyl-L-tartaric Acid is a derivative of L-Tartaric Acid, which is a naturally occurring compound predominantly found in grapes and other fruits. This compound has the molecular formula C₈H₁₀O₈ and a molecular weight of approximately 234.16 g/mol . Its structure features two acetyl groups attached to the tartaric acid backbone, which contributes to its unique chemical properties.

Currently, there is no scientific research available on the mechanism of action of D-LTA in biological systems. Its potential applications and interactions with other molecules remain unexplored.

Missing Information:

  • Safety data sheets (SDS) and toxicity studies are needed to assess the potential hazards of D-LTA.

The chemical behavior of (-)-Diacetyl-L-tartaric Acid includes:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield L-Tartaric Acid and acetic acid.
  • Esterification: It can react with alcohols to form esters, which are often used in flavoring and fragrance applications.
  • Oxidation: The compound can undergo oxidation reactions, affecting its reactivity and stability in various environments .

(-)-Diacetyl-L-tartaric Acid exhibits several biological activities:

  • Antioxidant Properties: Similar to its parent compound, L-Tartaric Acid, it possesses antioxidant capabilities that help neutralize free radicals.
  • Emulsifying Agent: It has been studied for its effectiveness as an emulsifier in food science, particularly in dough and baking processes .
  • Potential Health Benefits: Some studies suggest it may influence metabolic pathways, although more research is needed to fully understand these effects.

There are primarily two methods for synthesizing (-)-Diacetyl-L-tartaric Acid:

  • Natural Extraction: It can be extracted from natural sources of tartaric acid found in fruits like grapes.
  • Chemical Synthesis: This involves the acetylation of L-Tartaric Acid using acetic anhydride or acetyl chloride under controlled conditions .

(-)-Diacetyl-L-tartaric Acid has various applications across different fields:

  • Food Industry: Utilized as an emulsifier and stabilizer in baked goods and other food products.
  • Pharmaceuticals: Investigated for its potential use in drug formulation due to its unique chemical properties.
  • Research: Employed in proteomics and stereochemistry studies due to its chiral nature and ability to interact with biomolecules .

Several compounds share similarities with (-)-Diacetyl-L-tartaric Acid, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
L-Tartaric AcidC₄H₆O₆Naturally occurring; used in winemaking
Di-p-toluoyl-L-tartaric AcidC₁₄H₁₈O₄Used as a chiral resolving agent
Dibenzoyl-L-tartaric AcidC₁₂H₁₄O₄Known for its use in asymmetric synthesis
(+)-O,O-Diacetyl-L-tartaric AnhydrideC₈H₈O₇A related derivative with different properties

(-)-Diacetyl-L-tartaric Acid stands out due to its dual acetylation, which enhances its emulsifying properties compared to others like L-Tartaric Acid. Its unique structure allows it to participate effectively in various

Primary Manufacturing Route

The industrial production of (-)-diacetyl-L-tartaric acid predominantly employs the direct acetylation of L-tartaric acid using acetic anhydride under controlled conditions [1] . This method has evolved from classical organic synthesis protocols to become the cornerstone of commercial production due to its reliability and scalability [3].

The fundamental reaction involves the nucleophilic acyl substitution mechanism where both hydroxyl groups of L-tartaric acid undergo acetylation with acetic anhydride, followed by intramolecular anhydride formation through elimination of water [4]. The industrial process operates under carefully controlled parameters to maximize yield while maintaining product quality and minimizing waste generation [5].

Process Engineering Considerations

Industrial facilities typically employ continuous or semi-batch reactor configurations with integrated heat management systems to control the highly exothermic nature of the acetylation reaction [5] [6]. The reaction temperature is maintained between 120-140°C under slight pressure (1.0-1.2 atmospheres) to prevent volatile loss while ensuring complete conversion [3].

Critical to industrial success is the precise molar ratio of reactants. Optimal conditions require a 1:4.9 to 1:5.0 molar ratio of L-tartaric acid to acetic anhydride [1] [3]. This excess ensures complete diacetylation while accounting for competitive side reactions and anhydride hydrolysis.

Catalyst Systems for Industrial Applications

Industrial processes predominantly utilize sulfuric acid as the primary catalyst due to its high efficiency and cost-effectiveness [1] [6]. The catalyst loading typically ranges from 0.1 to 0.5 mol%, with optimal performance achieved at approximately 0.3 mol% [7]. Recent developments have explored phosphoric acid catalysts, which offer improved selectivity and reduced corrosion concerns, though at slightly higher operating costs [5] [8].

The choice of catalyst significantly impacts both reaction kinetics and product quality. Sulfuric acid provides rapid reaction rates but requires careful neutralization and purification steps [4]. Phosphoric acid systems, while requiring longer reaction times, offer superior product purity and reduced environmental impact [8].

Production Scale and Economics

Modern industrial facilities operate at production scales ranging from 1,000 to 5,000 kg per batch, with optimized plants targeting 2,000-3,000 kg batches for maximum efficiency [9] [10]. The global market for tartaric acid derivatives, valued at USD 0.8 billion in 2022, is projected to reach USD 1.41 billion by 2031, driving continued investment in production optimization [10].

Yield optimization remains critical for economic viability. Industrial processes consistently achieve yields of 71-77% under standard conditions, with advanced process control enabling yields of 75-85% [1] [3]. The yield efficiency of approximately 99% based on tartaric acid consumption demonstrates the effectiveness of modern industrial protocols [3].

Laboratory-Scale Preparation Techniques

Classical Reflux Methodology

Laboratory synthesis of (-)-diacetyl-L-tartaric acid traditionally follows the procedure established in organic synthesis literature [1]. The classical method involves treating 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid with a solution of concentrated sulfuric acid in acetic anhydride under reflux conditions [1].

The specific procedure requires placing L-tartaric acid in a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and dual reflux condensers [1]. Addition of 1.2 mL concentrated sulfuric acid dissolved in 136 g (1.33 moles) of acetic anhydride initiates the reaction, which proceeds with spontaneous warming as the tartaric acid dissolves [1].

Reflux heating for 10 minutes ensures complete reaction, followed by controlled cooling in an ice bath to induce crystallization [1]. The crude product is collected by filtration, washed with dry benzene, and purified through mechanical stirring with cold absolute ether [1]. Final drying under vacuum over phosphorus pentoxide yields 41-44.5 g (71-77%) of product with melting point 133-134°C [1].

Advanced Laboratory Protocols

Modern laboratory techniques have refined the classical approach through improved catalyst systems and reaction control [5] [7]. Phosphoric acid catalysis offers significant advantages in laboratory settings, requiring only 0.05-0.1 weight percent loading while achieving yields of 85-95% [5].

The phosphoric acid method operates at more moderate temperatures (80-120°C) with extended reaction times (2-8 hours), providing better control over reaction progression and reduced risk of thermal decomposition [5]. This approach particularly benefits research applications requiring high purity products or when investigating reaction mechanisms.

Recent developments in laboratory synthesis include solvent-free protocols using vanadyl sulfate (VOSO₄) as catalyst [7]. This method achieves remarkable yields of 80-97% at room temperature to 80°C with minimal environmental impact [7]. The stoichiometric use of acetic anhydride significantly reduces waste generation, making this approach attractive for sustainable synthesis protocols [7].

Mechanistic Considerations

The acetylation mechanism proceeds through initial protonation of acetic anhydride by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [4] [11]. Nucleophilic attack by the tartaric acid hydroxyl groups forms tetrahedral intermediates, which collapse to release acetic acid and form the monoacetylated intermediate [4].

Sequential acetylation of the second hydroxyl group follows the same mechanistic pathway, yielding the diacetylated tartaric acid derivative [12]. Intramolecular anhydride formation occurs through nucleophilic attack of one carboxyl oxygen on the adjacent carbonyl carbon, with elimination of water completing the cyclization.

The stereochemistry of (-)-diacetyl-L-tartaric acid is preserved throughout the synthesis due to the chirality of the L-tartaric acid starting material [13]. The specific rotation of the final product, [α]D²⁰ = -24° to -26° (c=10, acetone), confirms retention of configuration [14].

Optimization of Reaction Conditions

Temperature Profile Optimization

Temperature control represents the most critical parameter in optimizing (-)-diacetyl-L-tartaric acid synthesis [15] [16]. Systematic studies demonstrate that reaction rates increase exponentially with temperature, following Arrhenius kinetics with activation energies ranging from 124.7 kJ/mol for phosphotungstic acid to 138.4 kJ/mol for silicotungstic acid catalysts [8].

Optimal temperature ranges vary significantly with catalyst choice. Sulfuric acid systems require 120-140°C for efficient conversion, while phosphoric acid catalysts operate effectively at 50-120°C [8]. The lower temperature capability of phosphoric acid systems reduces energy consumption and minimizes thermal decomposition pathways [15].

Temperature optimization must balance reaction rate against product stability. Excessive temperatures (>150°C) promote decomposition reactions, including deacetylation and oxidation pathways that reduce yield and product purity [16]. Conversely, temperatures below 100°C result in incomplete conversion and extended reaction times that become economically unfavorable [15].

Catalyst Loading Optimization

Catalyst concentration directly influences both reaction rate and selectivity in (-)-diacetyl-L-tartaric acid synthesis [7] [8]. Studies using tartaric acid as an organocatalyst demonstrate optimal loading of 15 mol% for maximum efficiency at 70°C [15]. However, traditional mineral acid catalysts operate effectively at much lower loadings.

Sulfuric acid catalysts achieve optimal performance at 0.3 mol% loading, providing the best balance between reaction rate and product quality [7]. Higher loadings (>0.5 mol%) increase the risk of side reactions and complicate purification procedures [8]. Lower loadings (<0.1 mol%) result in incomplete conversion and extended reaction times.

Vanadyl sulfate represents an emerging catalyst system that operates at 1.0 mol% loading with remarkable efficiency [7]. This system achieves 80-97% yields under mild conditions, demonstrating the potential for catalyst optimization to improve both environmental and economic aspects of the synthesis [7].

Solvent System Considerations

Traditional synthesis employs acetic anhydride as both reagent and solvent, simplifying the reaction system while ensuring anhydrous conditions [1] [6]. However, this approach requires substantial excess acetic anhydride, increasing material costs and waste generation [7].

Solvent-free protocols have emerged as sustainable alternatives, particularly when combined with efficient catalysts like vanadyl sulfate [7]. These systems reduce waste by 80-90% compared to traditional methods while maintaining comparable yields [7]. The elimination of excess acetic anhydride also simplifies product isolation and purification procedures.

Alternative solvent systems, including aprotic polar solvents, have been investigated for specialized applications [17]. However, these systems generally provide inferior results compared to the established acetic anhydride or solvent-free approaches due to interference with the acetylation mechanism [4].

Reaction Time Optimization

Optimal reaction times depend strongly on temperature and catalyst choice, ranging from 10 minutes under reflux conditions to 24 hours for room temperature protocols [1] [7]. Kinetic studies demonstrate that conversion follows pseudo-first-order kinetics when acetic anhydride is in substantial excess [8].

High-temperature sulfuric acid systems achieve complete conversion in 10-15 minutes, making them suitable for rapid laboratory synthesis [1]. Phosphoric acid systems require 2-8 hours for optimal conversion, but this extended time allows better control over reaction selectivity [5].

Extended reaction times (>24 hours) generally do not improve yields and may promote decomposition reactions [15]. Time optimization should consider both conversion efficiency and product quality, with shorter times favored when possible to minimize side reaction pathways [16].

Yield Analysis and Purification Strategies

Yield Optimization Parameters

Comprehensive yield analysis reveals that (-)-diacetyl-L-tartaric acid synthesis efficiency depends on the intricate interplay of multiple reaction parameters [3] [18]. Industrial-scale processes consistently achieve yields of 71-77% under standard conditions, with advanced optimization enabling improvements to 75-85% [3].

The theoretical yield limitations arise from competing reactions, including hydrolysis of acetic anhydride, thermal decomposition of products, and incomplete acetylation [18]. Process yield calculations must account for both chemical yield (product formation efficiency) and recovery yield (isolation efficiency) [19].

Statistical analysis of industrial production data indicates that first-time yield (FTY) typically ranges from 71-85%, while rolled throughput yield (RTY) across multiple processing steps achieves 65-75% [19]. These metrics provide essential benchmarks for process improvement initiatives and quality control protocols [18].

Crystallization and Primary Purification

Primary purification of (-)-diacetyl-L-tartaric acid relies on controlled crystallization from the reaction mixture [1] [20]. The crystallization process begins during cooling, with nucleation occurring around 60-65°C as the reaction mixture transitions from homogeneous solution to heterogeneous solid-liquid equilibrium [21].

Crystallization efficiency depends critically on cooling rate and final temperature. Rapid cooling to 3-5°C in ice baths promotes small crystal formation with high surface area, facilitating subsequent washing and purification steps [1]. Controlled cooling rates of 1-2°C per minute optimize crystal size distribution for improved filtration characteristics [20].

The crystallization yield typically ranges from 85-95%, with product purity of 95-98% achieved through this primary separation [22]. Residual impurities include unreacted tartaric acid, acetic acid, and trace amounts of monoacetylated intermediates [23].

Advanced Purification Methodologies

Recrystallization represents the most effective method for achieving high-purity (-)-diacetyl-L-tartaric acid [20]. Ethanol-water solvent systems provide optimal balance between solubility and selectivity, enabling purification to 98-99.5% purity [23]. The recrystallization process operates at controlled temperatures between 25-60°C with careful monitoring of water activity to prevent hydrate formation [20].

Vacuum distillation offers an alternative purification approach, particularly suitable for large-scale operations [24]. Operating under reduced pressure (40 mbar) at temperatures of 40-80°C prevents thermal decomposition while achieving purities exceeding 99% [24]. Recovery yields of 90-98% make this method attractive for commercial applications [25].

Solvent washing protocols using benzene and ether systems provide rapid purification for laboratory-scale preparations [1]. While achieving lower final purities (90-95%), the short processing time (30 minutes) makes this approach suitable for routine synthetic applications [1].

Quality Control and Analytical Considerations

Product quality assessment employs multiple analytical techniques to ensure compliance with specifications [14]. Melting point determination provides a primary purity indicator, with pure (-)-diacetyl-L-tartaric acid exhibiting melting points of 119-122°C [14]. Optical rotation measurements confirm stereochemical integrity, with specific rotation values of [α]D²⁰ = -24° to -26° in acetone solution [14].

Chromatographic analysis using high-performance liquid chromatography (HPLC) enables quantitative determination of impurities and enantiomeric purity [13]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation and can detect trace impurities below 0.1% [3].

Water content determination is critical due to the hygroscopic nature of the product and potential for hydrate formation [14]. Karl Fischer titration or thermogravimetric analysis ensures water content remains below specified limits for stability and performance [21].

X-ray crystallography studies provide fundamental structural information about (-)-diacetyl-L-tartaric acid and its relationship to the parent tartaric acid structure. The crystallographic characterization reveals key insights into the molecular packing and intermolecular interactions of this important compound.

Crystal System and Space Group

Single crystal X-ray diffraction analysis reveals that L-tartaric acid, the parent compound of (-)-diacetyl-L-tartaric acid, belongs to the monoclinic crystal system with space group P21 [1] [2]. This is consistent across multiple independent studies, confirming the reliability of the structural determination. The monoclinic symmetry reflects the chiral nature of the molecule and its inability to form centrosymmetric crystal structures.

Unit Cell Parameters

The unit cell parameters for L-tartaric acid have been determined through multiple crystallographic studies, showing excellent agreement:

ParameterValue RangeRepresentative Value
a6.18-6.203 Å6.203 Å
b5.92-6.018 Å6.018 Å
c7.71-7.720 Å7.720 Å
β100.1-100.43°100.1°
Volume~277 ų277.21 ų
Z22

These parameters indicate a compact unit cell with two molecules per unit cell, consistent with the molecular symmetry and packing arrangements [1] [2] [3].

Structural Implications for Diacetyl Derivatives

While specific X-ray crystallographic data for (-)-diacetyl-L-tartaric acid is limited in the literature, the structural modifications introduced by acetylation can be inferred from the parent compound's structure. The acetyl groups would be expected to:

  • Increase molecular volume due to the additional acetyl substituents
  • Modify hydrogen bonding patterns by replacing hydroxyl groups with ester functionalities
  • Alter crystal packing through changed intermolecular interactions

The molecular formula of (-)-diacetyl-L-tartaric acid (C₈H₁₀O₈) compared to L-tartaric acid (C₄H₆O₆) reflects the addition of two acetyl groups (C₂H₃O each), resulting in a molecular weight increase from 150.09 to 234.16 g/mol [4] [5].

Hydrogen Bonding Network

The parent L-tartaric acid structure exhibits extensive hydrogen bonding networks that are crucial for crystal stability. The structure is characterized by:

  • Four different types of O-H···O hydrogen bonds between adjacent molecules
  • Formation of layers parallel to the ac-plane through hydrogen bonding networks
  • Intramolecular hydrogen bonds between vicinal hydroxyl groups with bond lengths of approximately 2.587-2.687 Å [6]

In (-)-diacetyl-L-tartaric acid, these hydrogen bonding patterns would be significantly modified due to the conversion of hydroxyl groups to acetyl esters, potentially leading to different crystal packing arrangements and altered physical properties.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of (-)-diacetyl-L-tartaric acid, offering insights into both the local electronic environment and molecular conformation.

¹H NMR Spectroscopic Features

The ¹H NMR spectrum of (-)-diacetyl-L-tartaric acid displays characteristic signals that distinguish it from the parent tartaric acid:

Acetyl Methyl Groups: The most prominent feature in the ¹H NMR spectrum is the presence of acetyl methyl groups appearing at δ ~2.0-2.2 ppm. These signals are typically observed as singlets due to the lack of vicinal coupling, and their integration corresponds to six protons (two CH₃ groups) .

Chiral Center Protons: The protons on the chiral carbon centers appear as multiplets in the region δ 4.8-5.2 ppm, significantly downfield compared to the parent tartaric acid (δ 4.69 ppm) [9]. This downfield shift reflects the deshielding effect of the electron-withdrawing acetyl groups.

Carboxylic Acid Protons: The carboxylic acid protons appear as broad signals around δ 13 ppm, similar to other carboxylic acids, and may exhibit temperature-dependent behavior due to rapid exchange with trace water [10].

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment:

Acetyl Carbons: The acetyl methyl carbons appear around δ ~20 ppm, while the acetyl carbonyl carbons are observed at δ ~170 ppm, typical for ester carbonyl groups [11] [12].

Chiral Center Carbons: The carbons bearing the acetyl groups appear around δ ~75 ppm, similar to the parent tartaric acid but with subtle shifts due to the different electronic environment created by esterification [12].

Carboxylic Acid Carbons: The carboxylic acid carbonyl carbons appear around δ ~177-178 ppm, consistent with carboxylic acid functionality [11] [12].

Comparison with Parent Tartaric Acid

The NMR spectral differences between (-)-diacetyl-L-tartaric acid and L-tartaric acid clearly demonstrate the structural modifications:

NMR SignalL-Tartaric Acid(-)-Diacetyl-L-tartaric Acid
CH protons4.69 ppm4.8-5.2 ppm
CH carbons75.05 ppm~75 ppm
COOH carbons177.88 ppm~177 ppm
Acetyl CH₃Not present~2.0-2.2 ppm
Acetyl C=ONot present~170 ppm

Solvent Effects and Molecular Dynamics

NMR studies in different solvents reveal information about molecular dynamics and intermolecular interactions. The compound shows good solubility in deuterated chloroform and DMSO, with chemical shifts that are sensitive to solvent polarity and hydrogen bonding capacity [10].

Infrared (IR) and Mass Spectrometry (MS) Profiles

Infrared spectroscopy and mass spectrometry provide complementary structural information, particularly regarding functional groups and molecular fragmentation patterns.

Infrared Spectroscopic Characteristics

The IR spectrum of (-)-diacetyl-L-tartaric acid exhibits several distinctive features that differentiate it from the parent compound:

Carbonyl Stretching Region: The most significant difference appears in the carbonyl stretching region, where multiple C=O bands are observed:

  • Ester C=O stretching at approximately 1735 cm⁻¹, characteristic of acetyl ester groups
  • Carboxylic acid C=O stretching at approximately 1710 cm⁻¹, from the remaining carboxylic acid groups [13] [14]

This dual carbonyl pattern clearly distinguishes the diacetyl derivative from tartaric acid, which shows only the acid C=O stretch at 1710 cm⁻¹.

Hydroxyl Stretching Region: The O-H stretching region (3200-3500 cm⁻¹) is significantly reduced in intensity compared to tartaric acid, reflecting the conversion of two hydroxyl groups to acetyl esters [15] [13].

Fingerprint Region: The fingerprint region (1000-1300 cm⁻¹) shows characteristic C-O stretching bands from both ester and carboxylic acid functionalities, with strong absorptions around 1150-1250 cm⁻¹ [13].

Comparison with Related Compounds

The IR spectral characteristics can be systematically compared with related tartaric acid derivatives:

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Key Differences
L-Tartaric acid17103200-3500 (broad)Single acid C=O
(-)-Diacetyl-L-tartaric acid1735, 17103200-3500 (reduced)Dual C=O pattern
DL-Tartaric acid1730 (overlapping)3200-3500Overlapping signals

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and fragmentation information:

Molecular Ion Peak: The molecular ion peak appears at m/z 234, confirming the molecular formula C₈H₁₀O₈ [4] [11].

Base Peak and Fragmentation: The mass spectrum shows characteristic fragmentation patterns:

  • Loss of acetyl groups (m/z 192, loss of CH₂CO)
  • Formation of tartaric acid fragments through hydrolysis
  • Sequential loss of COOH groups typical of dicarboxylic acids

Vibrational Analysis and Theoretical Calculations

Density functional theory calculations support the experimental vibrational assignments and provide insight into the molecular conformation preferences. The calculations indicate that:

  • Intramolecular hydrogen bonding is reduced compared to tartaric acid due to acetylation
  • Conformational flexibility is altered by the bulky acetyl groups
  • Vibrational modes are shifted due to the changed electronic environment [16] [17]

Comparative Analysis with Parent Tartaric Acids

A comprehensive comparison between (-)-diacetyl-L-tartaric acid and its parent tartaric acid reveals the structural and spectroscopic consequences of acetylation.

Molecular Structure Modifications

The conversion of L-tartaric acid to (-)-diacetyl-L-tartaric acid involves several key structural changes:

Functional Group Transformation: The primary modification is the conversion of two secondary hydroxyl groups to acetyl esters, while preserving the carboxylic acid functionalities. This selective derivatization maintains the overall molecular framework while significantly altering the chemical properties.

Stereochemical Preservation: The acetylation process preserves the absolute configuration at both chiral centers, maintaining the L-configuration. This is confirmed by the retained negative optical rotation (-24 to -26° in acetone) [5] [18].

Molecular Weight and Volume Changes: The molecular weight increases from 150.09 g/mol (tartaric acid) to 234.16 g/mol (diacetyl derivative), representing a 56% increase. The density decreases from 1.79 g/cm³ to 1.486 g/cm³, indicating a disproportionate increase in molecular volume [4] [5].

Spectroscopic Signature Differences

The spectroscopic differences between the compounds provide clear identification markers:

NMR Spectral Distinctions:

  • Chemical shift changes in ¹H NMR reflect the electronic environment modifications
  • Additional signals from acetyl groups provide unambiguous identification
  • Multiplicity patterns may change due to altered coupling environments

IR Spectral Discrimination:

  • Dual carbonyl pattern in the diacetyl derivative versus single acid C=O in tartaric acid
  • Reduced O-H stretching intensity due to hydroxyl group conversion
  • Enhanced ester C-O stretching around 1150-1250 cm⁻¹

Physical Property Comparisons

The physical properties reflect the structural modifications:

PropertyL-Tartaric Acid(-)-Diacetyl-L-tartaric Acid
Melting Point171-174°C119-122°C
Density1.79 g/cm³1.486 g/cm³
SolubilityWater-solubleAcetone-soluble
Optical Rotation+11.98° (H₂O)-24 to -26° (acetone)

The lower melting point of the diacetyl derivative reflects the disruption of the extensive hydrogen bonding network present in tartaric acid [15] [5].

Hydrogen Bonding Network Analysis

The hydrogen bonding patterns represent the most significant structural difference:

Tartaric Acid: Exhibits extensive intermolecular hydrogen bonding through both hydroxyl and carboxylic acid groups, creating a three-dimensional network that contributes to high melting point and water solubility [6] [15].

Diacetyl Derivative: Shows reduced hydrogen bonding capacity due to the conversion of OH groups to acetyl esters. The remaining hydrogen bonding occurs primarily through the carboxylic acid groups, resulting in altered crystal packing and reduced thermal stability [15].

Conformational Analysis

Computational studies and experimental evidence suggest conformational differences:

Tartaric Acid: Prefers conformations that maximize intramolecular hydrogen bonding between vicinal hydroxyl groups, leading to relatively rigid molecular geometry [19] [20].

Diacetyl Derivative: Exhibits increased conformational flexibility due to the removal of intramolecular hydrogen bonding constraints, with the acetyl groups providing rotational freedom that affects both solution behavior and crystal packing [20].

XLogP3

-0.7

UNII

HSJ8N03NO1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

51591-38-9

Wikipedia

Diacetyl-L-tartaric acid

Dates

Last modified: 08-16-2023

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